Tenatoprazole

Description

TENATOPRAZOLE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

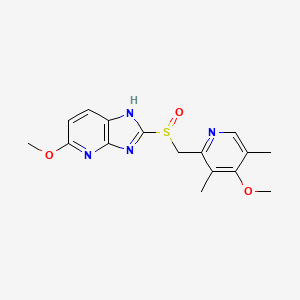

structure in first source

Propriétés

IUPAC Name |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDAUIVDSSISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046687 | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-98-4 | |

| Record name | Tenatoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenatoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenatoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENATOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenatoprazole's Mechanism of Action as a Proton Pump Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tenatoprazole, a novel proton pump inhibitor (PPI). It delves into its unique chemical structure, activation pathway, interaction with the gastric H+/K+-ATPase, and its distinct pharmacokinetic and pharmacodynamic profile compared to traditional benzimidazole-based PPIs.

Introduction: A Novel Imidazopyridine-Based PPI

This compound (TU-199) is a third-generation proton pump inhibitor distinguished by its imidazo[4,5-b]pyridine core, a structural departure from the benzimidazole moiety found in first-generation PPIs like omeprazole and lansoprazole.[1][2] This structural modification is central to its unique pharmacological properties, most notably its significantly prolonged plasma half-life.[1][3] Like other PPIs, this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect on the final step of gastric acid secretion.[4][5] Its potent and sustained action, particularly in controlling nocturnal acid breakthrough, has positioned it as a subject of significant interest in the management of acid-related disorders.[1][6]

Chemical Activation Pathway

This compound is a weak base that, after absorption into the systemic circulation, selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[7][8] The highly acidic environment (pH < 2) triggers a two-step protonation process, converting the inactive prodrug into its active, reactive cationic species: a tetracyclic sulfenamide or sulfenic acid.[7][9]

The activation process is initiated by the protonation of the pyridine nitrogen, followed by a second protonation on the imidazopyridine ring.[2][9] This acid-catalyzed molecular rearrangement results in the formation of the active inhibitor that is capable of forming covalent bonds with its target.[2][10] The rate of this activation is slower for this compound compared to many other PPIs, a characteristic that influences its binding profile on the proton pump.[7][8][11]

Molecular Interaction with H+/K+-ATPase

The activated form of this compound acts as a covalent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+).[9][10]

Target Binding Sites: The reactive sulfenamide/sulfenic acid forms irreversible disulfide bonds with specific cysteine residues on the alpha-subunit of the proton pump, accessible from the luminal side.[4][5] Unlike other PPIs, this compound's slower activation allows it to access and bind to cysteine residues located deeper within the transmembrane domain of the enzyme.[7][8]

Studies involving tryptic and thermolysin digestion of the this compound-labeled ATPase have identified the primary binding sites as:

-

Cysteine 813 (Cys813): Located in the luminal vestibule between transmembrane segments 5 and 6 (TM5/6).[1][4]

-

Cysteine 822 (Cys822): Located within the sixth transmembrane segment (TM6).[1][4][7]

The covalent modification of these cysteines locks the H+/K+-ATPase in an inactive E2 configuration, thereby inhibiting its pumping function and blocking gastric acid secretion.[1]

References

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review article: the clinical pharmacology of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tenatoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenatoprazole, a potent and long-acting proton pump inhibitor (PPI), represents a significant advancement in the management of acid-related gastrointestinal disorders. Its unique imidazopyridine structure confers a distinct pharmacokinetic profile, characterized by a prolonged plasma half-life, leading to more sustained acid suppression compared to conventional benzimidazole-based PPIs. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key pharmacological data of this compound, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Emergence of a Novel Proton Pump Inhibitor

The development of proton pump inhibitors revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound (codenamed TU-199) was discovered and developed by Mitsubishi Tanabe Pharma as a next-generation PPI.[1] The core innovation of this compound lies in its imidazo[4,5-b]pyridine ring system, a structural departure from the benzimidazole moiety common to earlier PPIs like omeprazole.[2] This modification significantly reduces the rate of metabolism, resulting in a plasma half-life approximately seven times longer than that of other PPIs.[2][3] This extended duration of action offers the potential for improved control of gastric acid, particularly nocturnal acid breakthrough.[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their coupling and a final oxidation step. An improved and cost-effective synthesis has been developed to enhance yield and purity.[5]

Synthesis of Intermediate 1: 2-mercapto-5-methoxyimidazo[4,5-b]pyridine

A common synthetic route to this intermediate starts from 2,6-dichloropyridine and proceeds through methoxylation, nitration, amination, reduction, and finally cyclization with carbon disulfide. The overall yield for this five-step process is reported to be around 43.6% to 45.7%.[2][6]

Experimental Protocol:

-

Methoxylation, Nitration, and Amination: 2,6-dichloropyridine is first reacted with sodium methoxide to yield 2-chloro-6-methoxypyridine. Subsequent nitration and amination produce 2-amino-6-methoxy-3-nitropyridine.

-

Reduction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced, typically using a reducing agent like tin(II) chloride, to give 2,3-diamino-6-methoxypyridine.[7]

-

Cyclization: The resulting diamine is then cyclized with carbon disulfide in the presence of a base such as potassium hydroxide to form the target intermediate, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine.[6][7]

Synthesis of Intermediate 2: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

This intermediate can be synthesized from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Experimental Protocol:

-

Chlorination: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in a suitable solvent such as dichloromethane.[8]

-

A chlorinating agent, for instance, thionyl chloride, is added dropwise to the solution at room temperature under an inert atmosphere (e.g., argon).[8]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid residue is suspended in a non-polar solvent like hexane, filtered, washed, and dried to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[8] An alternative greener approach utilizes toluene as the solvent and cools the reaction mixture to -5°C before the dropwise addition of thionyl chloride.[9]

Final Synthesis of this compound

The final steps involve the coupling of the two intermediates and subsequent oxidation.

Experimental Protocol:

-

Coupling Reaction: 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride are condensed in the presence of a base. A novel method utilizes water as the reaction solvent with an inorganic base, which simplifies the workup process by eliminating the need for solvent recovery and extraction with toxic solvents like chloroform.[10] This reaction yields the sulfide intermediate, 2-[[2-(3,5-dimethyl-4-methoxy-pyridinyl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine.

-

Oxidation: The sulfide intermediate is then oxidized to the corresponding sulfoxide, this compound. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4] The reaction is followed by purification steps to isolate this compound.

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[11] It accumulates in the acidic canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide derivative.[11] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (the proton pump).[11][12] this compound has been shown to bind to cysteine 813 and 822 in the transmembrane domain of the enzyme.[11][12][13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[3]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized by its potent inhibition of the H+/K+-ATPase and its distinct pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (H+/K+-ATPase) | 3.2 µM | [14][15] |

| IC50 (hog gastric H+/K+-ATPase) | 6.2 µM | [16] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single and Repeated Doses)

| Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) |

| 10 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |

| 20 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |

| 40 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |

| 80 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |

| 120 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |

| 10 mg (repeated) | Data not available | Data not available | Data not available | Data not available |

| 20 mg (repeated) | Data not available | Data not available | Data not available | Data not available |

| 40 mg (repeated) | Data not available | Data not available | Data not available | Data not available |

| 80 mg (repeated) | Data not available | Data not available | Data not available | Data not available |

| 120 mg (repeated) | Data not available | Data not available | Data not available | Data not available |

Note: A study reported that after single administrations of 10, 20, 40, 80, and 120 mg, plasma concentrations reached a maximum between 2.5 and 4.3 hours, with a terminal half-life ranging from 4.8 to 7.7 hours. Cmax and AUC increased linearly between 10 to 80 mg.[11][17] Another study in dogs showed that (S)-tenatoprazole sodium salt hydrate provided a higher Cmax of 183 ng/mL, Tmax of 1.3 hours, and AUC of 822 ngh/mL.[14]*

Table 3: Comparative Efficacy of this compound and Esomeprazole on Intragastric pH in Healthy Volunteers

| Parameter | This compound 40 mg | Esomeprazole 40 mg | P-value | Reference |

| 24-h Median pH (Day 7) | 4.6 | 4.2 | < 0.05 | [4][18][19] |

| Night-time Median pH (Day 7) | 4.7 | 3.6 | < 0.01 | [4][18][19] |

| % Time with pH > 4 (Night-time, Day 7) | 64.3% | 46.8% | < 0.01 | [4][19] |

| 48-h Median pH | 4.3 | 3.9 | < 0.08 | [10] |

| % Time with pH > 4 (48-h) | 57% | 49% | < 0.03 | [10] |

| First Night Median pH | 4.2 | 2.9 | < 0.0001 | [10][20] |

| Second Night Median pH | 4.5 | 3.2 | < 0.0001 | [10][20] |

Visualizing the Synthesis and Mechanism

To further elucidate the processes described, the following diagrams illustrate the synthetic pathway and the mechanism of action of this compound.

Caption: Synthetic pathway of this compound from key intermediates.

Caption: Mechanism of action of this compound.

Conclusion

This compound stands out in the class of proton pump inhibitors due to its unique imidazopyridine structure and resulting long plasma half-life. The synthetic route, while multi-stepped, has been optimized for efficiency. Its mechanism of action follows the established pathway of irreversible proton pump inhibition, leading to potent and sustained suppression of gastric acid. The available clinical data suggests a superior control of nocturnal acid secretion compared to esomeprazole, highlighting its potential as a valuable therapeutic option for acid-related disorders. This guide provides a foundational understanding for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine [yyhx.ciac.jl.cn]

- 3. Page loading... [guidechem.com]

- 4. CN102304127A - Novel method for preparing this compound - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine [finechemicals.com.cn]

- 7. 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine CAS#: 113713-60-3 [m.chemicalbook.com]

- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. A comparative study of the early effects of this compound 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Molecular Binding Sites of Tenatoprazole on H+,K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between tenatoprazole and the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This compound, a member of the proton pump inhibitor (PPI) class of drugs, effectively reduces stomach acid by covalently binding to and inactivating this enzyme. This document details the specific binding sites, presents quantitative binding data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows involved in its mechanism of action.

Quantitative Data on this compound Binding to H+,K+-ATPase

The interaction between this compound and H+,K+-ATPase has been characterized by several key quantitative parameters. These values are crucial for understanding the drug's potency, duration of action, and overall pharmacological profile.

| Parameter | Value | Species/Conditions | Reference |

| Binding Stoichiometry | 2.6 nmol/mg of enzyme | in vitro | [1][2][3] |

| 2.9 nmol/mg of enzyme | in vivo (at 2 hours post-administration) | [1][2] | |

| IC50 (Proton Transport Inhibition) | 3.2 µM | Not specified | [3] |

| IC50 (Hog Gastric H+,K+-ATPase Activity) | 6.2 µM | Hog | |

| Binding Site Reversibility | Half-life of 3.9 hours for binding at Cys813 | in vitro | [1][2] |

| Binding at Cys822 is sustained in the presence of reducing agents | in vitro | [1][2] |

Molecular Binding Sites and Mechanism of Action

This compound is a prodrug that requires activation in the acidic environment of the stomach's parietal cells.[1][2] The activated form, a reactive sulfenamide or sulfenic acid, then forms a covalent disulfide bond with specific cysteine residues on the α-subunit of the H+,K+-ATPase.[1][2][4]

The primary binding sites for this compound have been identified as:

-

Cysteine 813 (Cys813): Located in the luminal vestibule within the transmembrane domain 5 (TM5).[1][3][5][6]

-

Cysteine 822 (Cys822): Situated within the sixth transmembrane domain (TM6).[1][3][5][6]

The binding to these sites, particularly the irreversible nature of the bond with Cys822, leads to a long-lasting inhibition of the proton pump's activity.[1][2][6]

Signaling Pathway of this compound Action

The following diagram illustrates the pathway from this compound administration to the inhibition of H+,K+-ATPase.

Caption: this compound activation and binding pathway.

Experimental Protocols

The identification of this compound's binding sites and the characterization of its inhibitory activity rely on a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Binding Sites by Proteolytic Digestion and Mass Spectrometry

This protocol outlines the general steps to identify the specific cysteine residues that are covalently modified by this compound.

Caption: Workflow for identifying binding sites.

Methodology:

-

Incubation: Gastric H+,K+-ATPase enriched membrane vesicles are incubated with this compound (often radiolabeled to facilitate detection).

-

Denaturation, Reduction, and Alkylation:

-

The protein is denatured using a chaotropic agent like 8M urea to unfold it and expose the cysteine residues.

-

Disulfide bonds are reduced using dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Free cysteine residues that are not bound to this compound are alkylated with iodoacetamide to prevent them from reforming disulfide bonds.

-

-

Proteolytic Digestion:

-

Trypsin Digestion: The protein is digested with trypsin, which cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. The digestion is typically carried out overnight at 37°C.

-

Thermolysin Digestion: Alternatively, thermolysin can be used. It is a thermostable metalloproteinase that preferentially cleaves at the N-terminus of hydrophobic amino acid residues. Digestion is often performed at an elevated temperature (e.g., 60-70°C).

-

-

Peptide Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column.

-

Mass Spectrometry Analysis: The separated peptides are analyzed by mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to determine their mass and sequence.

-

Identification of Modified Peptides: Peptides that show a mass shift corresponding to the adduction of the activated this compound molecule are identified. Sequencing of these peptides confirms the presence of the modified cysteine residues (Cys813 and Cys822).

H+,K+-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump and is used to determine the inhibitory effect of compounds like this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: ATPase hydrolyzes ATP into ADP and inorganic phosphate (Pi). The amount of Pi produced is proportional to the enzyme's activity.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and KCl.

-

ATP Solution: A stock solution of ATP is prepared.

-

Enzyme Preparation: H+,K+-ATPase enriched membrane vesicles.

-

Inhibitor Solution: this compound at various concentrations.

-

Colorimetric Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., malachite green or ascorbic acid) to detect inorganic phosphate.

-

-

Assay Procedure:

-

The H+,K+-ATPase preparation is pre-incubated with different concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).

-

The colorimetric reagent is added, which reacts with the liberated Pi to produce a colored complex.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 660 nm).

-

-

Data Analysis: The ATPase activity is calculated from the amount of Pi produced. The IC50 value for this compound is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Radiolabeled Ligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radiolabeled ligand (in this case, a radiolabeled form of this compound or a related compound) to its receptor.

Methodology:

-

Preparation of Materials:

-

Radiolabeled this compound: this compound labeled with a radioactive isotope (e.g., ¹⁴C or ³H).

-

Membrane Preparation: H+,K+-ATPase enriched vesicles.

-

Binding Buffer: A buffer optimized for the binding reaction.

-

Wash Buffer: An ice-cold buffer to remove unbound ligand.

-

Glass Fiber Filters: To separate bound from unbound ligand.

-

-

Saturation Binding Experiment:

-

A constant amount of the membrane preparation is incubated with increasing concentrations of radiolabeled this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

The incubation is carried out until equilibrium is reached.

-

-

Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

The specific binding data is then plotted against the radioligand concentration.

-

The Kd and Bmax values are determined by non-linear regression analysis of the saturation curve.

-

Conclusion

This compound exerts its potent acid-suppressing effect through a well-defined mechanism involving acid-catalyzed activation and subsequent covalent binding to specific cysteine residues (Cys813 and Cys822) on the gastric H+,K+-ATPase. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals working on proton pump inhibitors and related therapeutic agents. The visualization of the signaling pathway and experimental workflows offers a clear and concise understanding of the complex molecular interactions underlying the therapeutic action of this compound.

References

- 1. goldbio.com [goldbio.com]

- 2. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 4. masspec.scripps.edu [masspec.scripps.edu]

- 5. Protein Digestion and Mass Spectrometry Analysis Protocol [protocols.io]

- 6. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.kr]

An In-depth Technical Guide to the Acid-Catalyzed Activation Pathway of Tenatoprazole Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed activation of tenatoprazole, a proton pump inhibitor (PPI) used in the management of acid-related disorders. Distinguished by its imidazopyridine backbone, in contrast to the benzimidazole core of many other PPIs, this compound exhibits a unique pharmacological profile, including a prolonged plasma half-life and sustained inhibition of gastric acid secretion.[1] This document details the molecular mechanism of its activation, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the core pathways.

The Activation Pathway: From Prodrug to Active Inhibitor

This compound is a prodrug, meaning it is administered in an inactive form and requires conversion into its active state at the site of action.[2][3] This bioactivation is a multi-step, acid-catalyzed process that occurs within the highly acidic secretory canaliculi of the stomach's parietal cells, where the pH can drop to approximately 1.0.[4] The selective accumulation and activation in this acidic compartment confer specificity and a high safety profile to PPIs.[2]

The activation cascade proceeds as follows:

-

Initial Protonation: As a weak base with a pKa of approximately 4.04, this compound selectively accumulates in the acidic parietal cell environment.[2] The first protonation event is crucial for this accumulation.[5] Density functional theory (DFT) calculations suggest that the activation of this compound is more complex than that of typical benzimidazole PPIs due to the presence of an additional nitrogen atom in its imidazopyridine ring.[6]

-

Second Protonation and Rearrangement: A second protonation is required for the conversion of the prodrug into its active form.[4] This triggers a molecular rearrangement, leading to the formation of a highly reactive spiro intermediate.[6]

-

Formation of Active Species: The spiro intermediate rapidly aromatizes to form the active inhibitory species: a tetracyclic sulfenamide or a sulfenic acid.[2][4][6] These are highly reactive, thiophilic reagents.[2]

-

Covalent Binding to H+,K+-ATPase: The active sulfenamide or sulfenic acid then forms a covalent disulfide bond with sulfhydryl groups on specific cysteine residues of the gastric H+,K+-ATPase (the proton pump).[2][6] For this compound, these binding sites are primarily Cysteine 813 (Cys813) and Cysteine 822 (Cys822) located in the transmembrane segments of the pump's alpha-subunit.[2][3][4]

The slower activation rate of this compound compared to other PPIs is a key feature.[2] This delay allows the drug to access the deeper Cys822 residue before activation, leading to a more stable and "truly irreversible" inhibition of the enzyme.[2][4] The binding to Cys822 results in sustained inhibition even in the presence of reducing agents like glutathione.[2][3]

Visualization of the Activation Pathway

The following diagram illustrates the acid-catalyzed conversion of the this compound prodrug into its active form, which then binds to the H+,K+-ATPase.

Caption: Acid-catalyzed activation of this compound and inhibition of H+,K+-ATPase.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound's activity and pharmacokinetics.

| Parameter | Value | Description | Reference(s) |

| pKa | 4.04 | The acid dissociation constant, which facilitates selective accumulation in acidic environments. | [2] |

| IC₅₀ | 3.2 µM - 6.2 µM | The half-maximal inhibitory concentration against H+,K+-ATPase activity. | [7][8][9] |

| Binding Stoichiometry | 2.6 nmol/mg (in vitro) | The amount of this compound that binds per milligram of H+,K+-ATPase enzyme. | [2][3][9] |

| Max Binding (in vivo) | 2.9 nmol/mg | The maximum enzyme binding observed in vivo, 2 hours after administration. | [2][3][9] |

| Plasma Half-Life (t₁/₂) | ~7-9 hours | The time required for the plasma concentration of the drug to reduce by half. This is significantly longer than other PPIs. | [4][10] |

| Binding Decay Half-Life | 3.9 hours | The half-life for the reversal of binding at the Cys813 residue. Binding at Cys822 is more stable. | [2][3] |

| Activation Energy Barrier | 47.0 kcal/mol | The free-energy activation barrier for the formation of the disulfide complex from the sulfenic acid intermediate, calculated via DFT. | [6] |

Experimental Protocols

The characterization of this compound's activation and inhibitory mechanism relies on a combination of in vitro, in vivo, and computational methods.

In Vitro H+,K+-ATPase Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound against the proton pump.

-

Methodology:

-

Enzyme Preparation: Gastric H+,K+-ATPase is isolated from sources like hog or dog gastric microsomes.[2]

-

Activation: this compound is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active species.

-

Inhibition Assay: The activated drug is added in varying concentrations to the prepared enzyme vesicles.

-

Activity Measurement: ATPase activity is measured by quantifying the rate of ATP hydrolysis, often through a colorimetric assay that detects the release of inorganic phosphate. The inhibition is calculated relative to a control sample without the drug.

-

Identification of Binding Sites

-

Objective: To identify the specific cysteine residues on the H+,K+-ATPase that this compound binds to.

-

Methodology:

-

Labeling: The H+,K+-ATPase is incubated with a labeled version of this compound (e.g., radiolabeled).

-

Enzymatic Digestion: The labeled enzyme is subjected to proteolytic cleavage using enzymes like trypsin and thermolysin to generate smaller peptide fragments.[2][3]

-

Fragment Separation: The resulting peptide fragments are separated using techniques like High-Performance Liquid Chromatography (HPLC).

-

Analysis: The labeled fragments are identified using mass spectrometry (MS) and sequencing to pinpoint the exact cysteine residues (Cys813 and Cys822) that formed a disulfide bond with the drug.[2][3]

-

Spectroscopic and Chromatographic Analysis of Activation

-

Objective: To study the conversion of the prodrug and identify its metabolites.

-

Methodology:

-

Sample Preparation: this compound is incubated in an acidic buffer (e.g., pH 5.8) for various time intervals.[11]

-

Analysis: The reaction mixture is analyzed using:

-

HPLC: To separate the parent prodrug from its conversion products. A reverse-phase HPLC method can be used for quantification.[12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent drug and its metabolites, confirming the chemical transformations.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹⁵N-NMR can be used to elucidate the structure of the intermediates and final products, providing detailed insight into the molecular rearrangements during activation.[5][11][13]

-

-

In Vivo Analysis in Animal Models

-

Objective: To assess the antisecretory effect and pharmacokinetic profile of this compound.

-

Methodology:

-

Animal Models: Studies are conducted in models such as pylorus-ligated rats, gastric fistula rats, or Heidenhain-pouch dogs.[8][9]

-

Drug Administration: this compound is administered orally (p.o.) or intraduodenally (i.d.).

-

Measurement of Acid Secretion: Gastric juice is collected, and its volume and acidity are measured to determine the extent of acid secretion inhibition.

-

Pharmacokinetic Analysis: Blood samples are drawn at multiple time points after administration to measure plasma concentrations of this compound and its metabolites, allowing for the determination of parameters like Cmax, Tmax, AUC, and half-life.[10]

-

Visualization of a General Experimental Workflow

Caption: General experimental workflow for this compound prodrug evaluation.

References

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. imedpub.com [imedpub.com]

- 13. mdpi.com [mdpi.com]

Foundational Research on Tenatoprazole for Reflux Esophagitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tenatoprazole, a novel proton pump inhibitor (PPI), with a specific focus on its application for reflux esophagitis. This compound distinguishes itself from other PPIs through its unique imidazopyridine structure, which confers a significantly longer plasma half-life, offering potential advantages in gastric acid control, particularly in managing nocturnal acid breakthrough.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It selectively accumulates in the secretory canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide or sulfenic acid. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. By irreversibly inhibiting the proton pump, this compound effectively suppresses gastric acid production.[1][2]

Studies have shown that this compound binds to cysteine residues Cys813 and Cys822 within the transmembrane domain of the H+/K+-ATPase alpha-subunit.[3] The binding to Cys822, located deep within the membrane, is particularly resistant to reversal by reducing agents like glutathione, contributing to a prolonged duration of acid inhibition.[3][4]

Signaling Pathway of Proton Pump Inhibition by this compound

Pharmacokinetics and Pharmacodynamics

A key feature of this compound is its extended plasma half-life, which is approximately seven times longer than that of other PPIs like esomeprazole.[5][6] This prolonged half-life leads to a more sustained inhibition of gastric acid secretion.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers have demonstrated a terminal half-life (T1/2) ranging from 4.8 to 7.7 hours after single doses.[5] Steady-state concentrations are typically reached after 5 days of once-daily administration. The maximum plasma concentration (Cmax) and area under the curve (AUC) have been shown to increase linearly with doses from 10 to 80 mg.[5]

| Parameter | This compound (10-120 mg) | Reference |

| Time to Maximum Concentration (Tmax) | 2.5 - 4.3 hours | [5] |

| Terminal Half-life (T1/2) | 4.8 - 7.7 hours | [5] |

| Steady State | ~5 days | [5] |

Pharmacodynamic Profile: Superior Acid Control

Comparative studies with esomeprazole have consistently demonstrated this compound's superior ability to control intragastric pH, especially during the nighttime.

In a study comparing this compound 40 mg with esomeprazole 40 mg, this compound resulted in a significantly higher median nighttime pH (4.7 vs. 3.6).[6] The percentage of time with pH > 4 during the night was also significantly greater with this compound (64.3% vs. 46.8%).[6] This enhanced nocturnal acid control is a direct consequence of its longer half-life.

Another study showed that after 7 days of treatment, the median 24-hour pH was higher with this compound 40 mg compared to esomeprazole 40 mg (5.02 vs. 4.79).[7] Notably, the effect of this compound on acid suppression was still present 5 days after discontinuing the drug, particularly during the night.[7]

Studies with S-tenatoprazole have also shown dose-dependent and superior 24-hour and nocturnal acid suppression compared to esomeprazole.[8]

| Study | Drug Regimen | Median 24-h pH | Median Nighttime pH | % Time pH > 4 (Night) | Reference |

| Galmiche et al. (2004) | This compound 40 mg | 4.6 | 4.7 | 64.3% | [6] |

| Esomeprazole 40 mg | 4.2 | 3.6 | 46.8% | [6] | |

| Hunt et al. (2005) | This compound 40 mg | 5.02 | 4.64 | 72.5% | [7] |

| Esomeprazole 40 mg | 4.79 | 3.61 | 62.2% | [7] | |

| Hunt et al. (2010) | S-Tenatoprazole 90 mg | 5.34 | 5.14 | 77% | [8] |

| S-Tenatoprazole 60 mg | 5.19 | 4.94 | 73% | [8] | |

| S-Tenatoprazole 30 mg | - | 4.65 | 64% | [8] | |

| Esomeprazole 40 mg | 4.76 | 3.69 | 46% | [8] |

Logical Relationship of this compound's Pharmacokinetics and Pharmacodynamics

Clinical Research in Reflux Esophagitis

A key clinical trial, NCT00282555, was designed to evaluate the efficacy of S-tenatoprazole-Na in healing erosive or ulcerative esophagitis. Although the trial was suspended and results have not been formally published, the study design provides valuable insight into the clinical investigation of this drug.

Clinical Trial Protocol (NCT00282555)

-

Official Title: Assessment of the Healing Rate of Erosive or Ulcerative Esophagitis After Two and Four Weeks of Treatment With S-Tenatoprazole-Na (STU-Na) 15 mg, 30 mg, 60 mg, 90 mg and Esomeprazole 40 mg. A Multicenter, Randomized, Double-Blind, Parallel Group Study.[2]

-

Objective: To determine the therapeutic dose of S-tenatoprazole-Na for healing erosive or ulcerative esophagitis.[2]

-

Study Design:

-

Primary Outcome: Healing of erosive or ulcerative esophagitis at 4 weeks, assessed by esophageal endoscopy and graded according to the Los Angeles (LA) Classification. Healing was defined as a grade of "not present" on the LA scale.[2]

-

Secondary Outcome: Complete relief of heartburn.[9]

-

Key Inclusion Criteria:

-

Male or female outpatients aged 18 to 75 years.

-

Symptomatic ulcerative or erosive esophagitis.

-

Presence of daytime and/or nighttime heartburn.[2]

-

-

Key Exclusion Criteria:

-

Gastrointestinal bleeding, gastric or esophageal surgery.

-

Zollinger-Ellison syndrome.

-

Primary esophageal motility disorders, esophageal stricture.

-

Barrett's esophagus (> 3 cm).[2]

-

Experimental Workflow for a Reflux Esophagitis Clinical Trial

Detailed Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (Adapted from Shin JM, et al. 2006)

This protocol describes the method to determine the inhibitory activity of this compound on the gastric H+/K+-ATPase.

-

Preparation of Gastric Microsomes: Hog or dog gastric microsomes containing the H+/K+-ATPase are prepared by differential centrifugation of homogenized gastric mucosa.

-

Activation of this compound: this compound is a prodrug and requires acid activation. The drug is pre-incubated in an acidic medium (e.g., pH 1.0-4.0) for a specified time to convert it to its active sulfenamide form.

-

Inhibition Assay:

-

The activated this compound is added to a suspension of gastric microsomes in a buffer solution (e.g., containing KCl and a pH indicator).

-

The mixture is incubated to allow for the binding of the active inhibitor to the proton pump.

-

The activity of the H+/K+-ATPase is initiated by the addition of ATP.

-

The rate of proton transport is measured as a change in intravesicular pH, often monitored by the fluorescence quenching of a pH-sensitive dye like acridine orange.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.[10]

-

-

Stoichiometry of Binding: Radiolabeled this compound is used to determine the binding stoichiometry. The amount of radioactivity bound to the H+/K+-ATPase is measured after separation of the microsomes from the unbound drug.[3]

24-Hour Intragastric pH Monitoring (Adapted from Galmiche JP, et al. 2004 and Hunt RH, et al. 2010)

This protocol outlines the methodology for assessing the effect of this compound on gastric acidity over a 24-hour period.

-

Subject Preparation: Healthy volunteers or patients with reflux esophagitis are enrolled. Subjects are typically required to be Helicobacter pylori-negative. Any existing acid-suppressing medications are discontinued for a specified washout period before the study.

-

pH Probe Placement: A pH monitoring probe (e.g., a glass or antimony electrode) is calibrated using standard buffer solutions of known pH. The probe is then inserted transnasally into the stomach, with the tip positioned in the gastric body, typically 10 cm below the lower esophageal sphincter, as determined by manometry.[1]

-

Data Recording: The pH probe is connected to a portable data logger that records the intragastric pH at regular intervals (e.g., every 4-8 seconds) for 24 hours. Subjects are instructed to maintain a diary of meals, posture changes, and symptoms.[1][11]

-

Data Analysis: The recorded pH data is analyzed to determine key parameters, including:

-

Median 24-hour, daytime, and nighttime pH.

-

Percentage of time with intragastric pH > 4.

-

Nocturnal Acid Breakthrough (NAB): Defined as a drop in intragastric pH to below 4 for at least one continuous hour during the night.[6]

-

Conclusion

This compound represents a significant advancement in the field of proton pump inhibitors due to its unique pharmacokinetic profile, characterized by a prolonged plasma half-life. This translates to a more sustained and potent inhibition of gastric acid secretion, particularly during the nighttime, a period that has been challenging to manage with conventional PPIs. The foundational research outlined in this guide provides a strong rationale for the continued investigation of this compound as a highly effective treatment for reflux esophagitis and other acid-related disorders. Further clinical trials with published outcomes are necessary to fully elucidate its therapeutic potential and establish its place in clinical practice.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of this compound, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between this compound and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Reflux Disease Questionnaire: a measure for assessment of treatment response in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

Initial Investigations of Tenatoprazole for Peptic Ulcer Treatment: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenatoprazole, a novel imidazopyridine-based proton pump inhibitor (PPI), emerged as a promising candidate for the treatment of acid-related disorders, including peptic ulcer disease. Its unique chemical structure confers a significantly longer plasma half-life compared to conventional benzimidazole-based PPIs, suggesting the potential for more sustained and effective gastric acid suppression. This technical guide provides an in-depth overview of the initial investigations into this compound, focusing on its mechanism of action, pharmacokinetics, and early clinical findings related to its potential application in treating peptic ulcers. While the development of this compound for peptic ulcer disease was ultimately discontinued, the foundational research offers valuable insights for the ongoing development of acid-suppressive therapies.[1]

Core Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical investigations of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Caucasian Volunteers (Single and Multiple Doses)[2]

| Dose (mg) | Administration | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) |

| 10 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |

| 20 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |

| 40 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |

| 80 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |

| 120 | Single | Higher than expected | 2.5 - 4.3 | 4.8 - 7.7 | - |

| 10 - 80 | Multiple | Linear increase | - | Similar to single dose | Linear increase |

| 120 | Multiple | Higher than expected (at steady state) | - | Similar to single dose | - |

Note: Specific Cmax and AUC values for each dose group were not provided in the source material, but their linear relationship with the dose (up to 80 mg) was highlighted.

Table 2: Pharmacodynamic Effects of S-Tenatoprazole-Na vs. Esomeprazole on 24-hour Intragastric pH in Healthy Male Subjects (Day 5)[3]

| Treatment | Median 24-h pH | % Time pH > 4 (24-h) | Median Nocturnal pH | % Time pH > 4 (Nocturnal) | Subjects with Nocturnal Acid Breakthrough (%) |

| S-Tenatoprazole-Na 30 mg | - | - | 4.65 ± 0.86 | 64 ± 17 | 56.7 |

| S-Tenatoprazole-Na 60 mg | 5.19 ± 0.52 | 77 ± 12 | 4.94 ± 0.65 | 73 ± 17 | 43.3 |

| S-Tenatoprazole-Na 90 mg | 5.34 ± 0.45 | 80 ± 11 | 5.14 ± 0.64 | 77 ± 12 | 54.8 |

| Esomeprazole 40 mg | 4.76 ± 0.82 | 63 ± 11 | 3.69 ± 1.18 | 46 ± 17 | 90.3 |

Experimental Protocols

Ascending-Dose Pharmacokinetic Study in Healthy Volunteers[2]

-

Study Design: A single-center, ascending-dose, parallel-group study.

-

Participants: 30 healthy Caucasian male volunteers, divided into five groups of six subjects each.

-

Dosage Regimen:

-

Single oral dose of this compound (10, 20, 40, 80, or 120 mg) on Day 1 in a fasted state.

-

Repeated oral doses of the same assigned concentration from Day 14 to Day 20.

-

-

Sample Collection: Plasma and urine samples were collected at predefined time points.

-

Analytical Method: Concentrations of this compound and its metabolites (TU-501 and TU-502) were measured using a validated High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) method.

-

Genetic Analysis: CYP2C19 genotype status was determined for all subjects.

Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole[3]

-

Study Design: A single-center, double-blind, double-dummy, randomized, four-way crossover study.

-

Participants: 32 healthy, Helicobacter pylori-negative male subjects.

-

Treatment Regimen:

-

S-tenatoprazole-Na (30, 60, or 90 mg) or esomeprazole (40 mg) administered once daily for 5 days.

-

A washout period of 10 days between each treatment period.

-

-

Primary Endpoint Measurement: 24-hour intragastric pH was recorded at baseline and on Day 5 of each treatment period using a pH monitoring system.

-

Pharmacokinetic Sampling: Blood samples were collected for pharmacokinetic analysis.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, like other PPIs, requires activation in an acidic environment.[2] It specifically targets the gastric H+/K+-ATPase (the proton pump) in parietal cells, the final step in gastric acid secretion.

The mechanism involves the following key steps:

-

Absorption and Distribution: After oral administration, this compound is absorbed into the systemic circulation.

-

Accumulation in Parietal Cells: As a weak base, this compound selectively accumulates in the acidic secretory canaliculi of activated parietal cells.

-

Acid-Catalyzed Activation: In the acidic environment, this compound undergoes a molecular rearrangement to its active form, a sulfenamide derivative.

-

Covalent Binding to H+/K+-ATPase: The activated this compound forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase.[2] For this compound, these binding sites have been identified as Cys813 and Cys822.[2]

-

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the transport of H+ ions into the gastric lumen and reducing gastric acid secretion.

The prolonged plasma half-life of this compound is a key differentiator from other PPIs, which is thought to contribute to a more sustained inhibition of the proton pump.[3]

Experimental Workflow: Clinical Pharmacodynamic Study

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacodynamics of an oral acid-suppressive agent like this compound.

Conclusion

The initial investigations of this compound revealed a proton pump inhibitor with a distinct pharmacokinetic profile, most notably a prolonged plasma half-life. This characteristic translated into superior and more sustained gastric acid suppression, particularly during the nocturnal period, when compared to a standard PPI like esomeprazole in healthy volunteers.[4][3] The mechanism of action, involving irreversible binding to the H+/K+-ATPase, is consistent with its drug class.[2]

While these early findings were promising and suggested a potential therapeutic advantage for acid-related conditions such as peptic ulcer disease, the clinical development of this compound for this specific indication was not pursued to completion.[1] Nevertheless, the data from these initial studies contribute to the broader understanding of PPI pharmacology and underscore the ongoing efforts to optimize acid-suppressive therapy. The unique properties of this compound may still hold relevance for other acid-related disorders and for informing the design of future generations of acid-suppressing medications.

References

- 1. S-Tenatoprazole - AdisInsight [adisinsight.springer.com]

- 2. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

covalent modification of cysteine residues by activated tenatoprazole

An In-Depth Technical Guide to the Covalent Modification of Cysteine Residues by Activated Tenatoprazole

Executive Summary

This compound is a proton pump inhibitor (PPI) distinguished by its prolonged plasma half-life and potent inhibition of gastric acid secretion. Like other PPIs, it functions as a prodrug that, upon activation in an acidic environment, irreversibly inactivates the gastric H+/K+-ATPase. This inactivation occurs through the formation of a covalent disulfide bond with specific cysteine residues on the enzyme's α-subunit. This document provides a comprehensive technical overview of the molecular mechanism, key quantitative parameters, experimental methodologies for characterization, and the logical workflows involved in studying the interaction between activated this compound and its target protein.

Mechanism of Covalent Modification

This compound's mechanism of action is a multi-step process that begins with its systemic absorption and accumulation in the acidic secretory canaliculi of stimulated gastric parietal cells.[1]

-

Acid-Catalyzed Activation: As a weak base, this compound (pKa = 4.04) is protonated in the highly acidic environment (pH < 2) of the canaliculi.[1] A second protonation event triggers a chemical rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide or sulfenic acid intermediate.[1][2] This activation step is crucial for its targeted action.

-

Covalent Bond Formation: The activated cationic intermediate is then positioned to react with nucleophilic cysteine residues accessible from the luminal surface of the H+/K+-ATPase.[1] It forms a stable disulfide bond (-S-S-) with the thiol groups (-SH) of specific cysteine residues.[1][3]

-

Enzyme Inhibition: This covalent modification locks the H+/K+-ATPase in an inactive conformation, preventing the conformational changes necessary for the exchange of H+ and K+ ions across the cell membrane.[4] This irreversibly blocks the final step of gastric acid secretion.[5] The effect persists until new H+/K+-ATPase pump units are synthesized and integrated into the parietal cell membrane.[1]

The slow activation rate of this compound, compared to other PPIs like omeprazole, allows it to access and bind to cysteine residues located deeper within the transmembrane domain of the proton pump.[2][5]

Target Cysteine Residues and Binding Stoichiometry

The primary target of activated this compound is the catalytic α-subunit of the gastric H+/K+-ATPase.[6] Through enzymatic digestion and mass spectrometry, the specific binding sites have been identified as Cysteine 813 (Cys813) and Cysteine 822 (Cys822) .[1][3] These residues are located within the fifth and sixth transmembrane segments (TM5/6) of the protein.[3][6]

The binding of this compound to these two cysteines exhibits different stability profiles. The disulfide bond at Cys813 is relatively less stable and can be reversed, with a dissociation half-life of approximately 3.9 hours.[1][3] In contrast, the bond at Cys822 is significantly more stable and resistant to reversal by endogenous reducing agents, contributing to the sustained, long-duration inhibition of the enzyme.[1][3][5]

Quantitative Data Presentation

The interaction between this compound and the H+/K+-ATPase has been characterized by several key quantitative parameters, summarized below for comparative analysis.

Table 1: In Vitro Inhibition and Binding Parameters

| Parameter | Value | Target/System | Reference |

| IC₅₀ (Proton Transport) | 3.2 µM | Gastric H+/K+-ATPase | [6] |

| IC₅₀ (Enzyme Activity) | 6.2 µM | Hog Gastric H+/K+-ATPase | [7] |

| Binding Stoichiometry (In Vitro) | 2.6 nmol/mg protein | Gastric H+/K+-ATPase | [1][3][6] |

| Binding Stoichiometry (In Vivo) | 2.9 nmol/mg protein | Gastric H+/K+-ATPase | [1][3] |

| Binding Decay Half-Life (Cys813) | 3.9 hours | Reversal of binding at Cys813 | [1][3] |

Table 2: Pharmacokinetic and Clinical Parameters

| Parameter | Value | Subject/Condition | Reference |

| Plasma Half-Life | ~9 hours | Healthy Humans | [2] |

| Cmax ((S)-enantiomer salt) | 183 ng/mL | Dog | [6] |

| Tmax ((S)-enantiomer salt) | 1.3 hours | Dog | [6] |

| AUC ((S)-enantiomer salt) | 822 ng*h/mL | Dog | [6] |

| 24-h Median Gastric pH (40mg) | 4.6 | Healthy Volunteers | [8] |

| Night-time pH > 4 Holding Time (40mg) | 64.3% | Healthy Volunteers | [8] |

Visualization of Pathways and Workflows

Diagram 1: this compound Activation and Covalent Binding Pathway

Caption: Mechanism of this compound activation and covalent inhibition of the H+/K+-ATPase.

Diagram 2: Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying this compound's covalent binding sites via mass spectrometry.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established techniques for characterizing covalent inhibitors and membrane proteins.

Protocol 1: Identification of Covalent Binding Sites by LC-MS/MS

Objective: To identify the specific cysteine residues on H+/K+-ATPase that are covalently modified by this compound.

Methodology:

-

Enzyme Preparation: Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit stomach) via differential centrifugation.[9] Determine protein concentration using a standard method (e.g., Bradford assay).

-

Covalent Labeling:

-

Prepare two samples: a control (vehicle, e.g., DMSO) and a test sample.

-

Incubate the microsomal preparation (e.g., 1 mg/mL protein) with an excess of activated this compound (or this compound under acidic, pump-activating conditions) for a sufficient duration (e.g., 1-2 hours) at 37°C.[10] Treat the control sample with vehicle alone.

-

Quench the reaction and remove unbound inhibitor by pelleting the microsomes via ultracentrifugation and washing.

-

-

Protein Separation and Denaturation:

-

Resuspend the pellets in a lysis buffer containing SDS.

-

Separate the proteins using SDS-PAGE. The H+/K+-ATPase α-subunit is approximately 100 kDa.

-

-

Reduction and Alkylation (of non-modified cysteines):

-

Excise the protein band corresponding to the H+/K+-ATPase α-subunit.

-

Reduce free, non-modified cysteine residues with dithiothreitol (DTT, e.g., 10 mM in ammonium bicarbonate buffer) for 30 minutes at 56°C.[11]

-

Alkylate the now-reduced cysteines with iodoacetamide (IAA, e.g., 55 mM in the same buffer) for 20 minutes in the dark at room temperature. This step "caps" any cysteines not bound by this compound, preventing them from forming disulfide bonds during sample processing.[11]

-

-

Enzymatic Digestion:

-

Peptide Extraction and LC-MS/MS Analysis:

-

Data Analysis:

-

Compare the peptide maps of the control and this compound-treated samples.

-

Search for peptides in the treated sample that exhibit a mass shift corresponding to the addition of the activated this compound moiety.

-

Use MS/MS fragmentation data to confirm the peptide sequence and pinpoint the exact site of modification to a specific cysteine residue (e.g., Cys813 or Cys822).[13]

-

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on H+/K+-ATPase activity.

Methodology:

-

Enzyme Preparation: Prepare H+/K+-ATPase-rich gastric microsomes as described in Protocol 1, Step 1.

-

Assay Reaction:

-

The assay measures enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14]

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.[9][10]

-

Add varying concentrations of the test compound (this compound) or a standard inhibitor (e.g., omeprazole) to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme preparation with the inhibitors for a set time (e.g., 30-60 minutes) at 37°C to allow for activation and binding.[10][15]

-

-

Initiation and Termination:

-

Phosphate Quantification:

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound achieves its potent and long-lasting inhibition of gastric acid secretion through a targeted, acid-catalyzed activation mechanism that culminates in the covalent modification of Cys813 and Cys822 on the gastric H+/K+-ATPase. The stability of the disulfide bond at Cys822 is a key contributor to its prolonged duration of action. The experimental protocols detailed herein provide a robust framework for the characterization of this compound and other covalent inhibitors, enabling detailed investigation into their binding sites, potency, and kinetics. This in-depth understanding is critical for the rational design and development of next-generation acid-suppressive therapies.

References

- 1. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On-membrane tryptic digestion of proteins for mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]

- 9. ajpp.in [ajpp.in]

- 10. jnsbm.org [jnsbm.org]

- 11. Virtual Labs [pe-iitb.vlabs.ac.in]

- 12. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mybiosource.com [mybiosource.com]

- 15. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on (S)-Tenatoprazole Sodium Salt Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the hydrated form of (S)-tenatoprazole sodium salt. Tenatoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. The (S)-enantiomer, specifically in its sodium salt hydrate form, has garnered attention for its potential to offer improved pharmacokinetic properties. This document outlines the synthesis, mechanism of action, and physicochemical characterization of this compound, presenting available data and standardized experimental protocols.

Physicochemical Properties and Pharmacokinetics

(S)-tenatoprazole sodium salt exists in a hydrated crystalline form, with the monohydrate being a common state. However, it has been noted that the stoichiometry of water can vary between one and two, leading to the potential for sesquihydrate and dihydrate forms under different environmental conditions[1]. This variability underscores the importance of controlled storage and handling.

One of the key advantages of the (S)-tenatoprazole sodium salt hydrate is its enhanced bioavailability compared to the free form. Studies in dogs have shown that the hydrate form results in a two-fold increase in bioavailability[2][3][4]. This improvement is attributed to differences in the crystal structure and hydrophobic nature of the two forms.

Quantitative Data Summary

While specific data from preliminary studies on the hydrate forms of (S)-tenatoprazole are not extensively published, the following table summarizes key pharmacokinetic parameters observed in dogs, which highlight the enhanced profile of the sodium salt hydrate.

| Parameter | Value | Unit | Species | Reference |

| Cmax | 183 | ng/mL | Dog | [5] |

| Tmax | 1.3 | hours | Dog | [5] |

| AUC | 822 | ng*h/mL | Dog | [5] |

Synthesis and Mechanism of Action

The synthesis of (S)-tenatoprazole sodium salt hydrate is typically achieved through a multi-step process. A key step involves the enantioselective oxidation of a sulfide precursor. This is followed by salification using sodium hydroxide to yield the desired sodium salt, which is then crystallized to form the hydrate[1].

This compound functions as a prodrug. In the acidic environment of the stomach's parietal cells, it is converted to its active form, a sulfenamide or sulfenic acid. This active metabolite then covalently binds to cysteine residues (specifically Cys813 and Cys822) on the gastric H+/K+-ATPase enzyme[2][4]. This binding inhibits the enzyme's activity, effectively blocking the final step in gastric acid secretion.

Mechanism of Action: Proton Pump Inhibition

Caption: Mechanism of action of (S)-tenatoprazole sodium salt hydrate.

Experimental Protocols for Solid-State Characterization

To ensure the correct solid form of (S)-tenatoprazole sodium salt hydrate is consistently produced and to understand its stability, a suite of analytical techniques is employed. Below are detailed, standardized protocols for these key experiments.

General Experimental Workflow for Solid-State Characterization

Caption: A typical experimental workflow for solid-state characterization.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (polymorph, hydrate) and assess the degree of crystallinity.

Methodology:

-

Instrument: A high-resolution X-ray powder diffractometer with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

-

Sample Preparation: A small amount of the (S)-tenatoprazole sodium salt hydrate powder is gently packed into a sample holder. The surface is flattened to ensure a uniform sample height.

-

Instrument Settings:

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 2° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/minute.

-

-

Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks (2θ values) and their intensities. This pattern serves as a fingerprint for the specific hydrate form and can be compared to reference patterns to identify the solid form and detect any polymorphic impurities.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point, dehydration temperature, and polymorphic transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Settings:

-

Temperature Range: 25°C to 250°C.

-

Heating Rate: 10°C/minute.

-

Atmosphere: Dry nitrogen purge at a flow rate of 50 mL/minute.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic peaks typically correspond to dehydration or melting events, while exothermic peaks can indicate crystallization or degradation. The onset temperature, peak maximum, and enthalpy of these transitions are determined.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content of the hydrate and assess its thermal stability.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Approximately 5-10 mg of the sample is placed in a tared ceramic or platinum pan.

-

Instrument Settings:

-

Temperature Range: 25°C to 300°C.

-

Heating Rate: 10°C/minute.

-

Atmosphere: Dry nitrogen purge at a flow rate of 50 mL/minute.

-

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. A step-wise weight loss is indicative of the loss of water molecules. The percentage weight loss is used to calculate the number of water molecules per molecule of the sodium salt, thus confirming the hydration state (e.g., monohydrate, dihydrate).

Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopicity of the material and the stability of the hydrate form under varying humidity conditions.

Methodology:

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Approximately 10-20 mg of the sample is placed in the DVS sample pan.

-

Instrument Settings:

-

Temperature: 25°C.

-

Humidity Program: A stepwise program is run, typically from 0% to 90% relative humidity (RH) in 10% increments (sorption phase), followed by a decrease from 90% to 0% RH in 10% increments (desorption phase).

-

Equilibrium Condition: The system moves to the next humidity step when the rate of mass change is less than 0.002% per minute.

-

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus the relative humidity. The shape of the isotherm provides information on the material's hygroscopicity. Any sharp changes in mass can indicate a phase transition, such as the formation of a different hydrate form or deliquescence. This analysis is crucial for determining appropriate storage and handling conditions.

References

- 1. EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents [patents.google.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Tenatoprazole: A Technical Guide to a Selective and Long-Acting Gastric Proton Pump Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tenatoprazole is a potent, orally active proton pump inhibitor (PPI) characterized by its unique imidazopyridine structure, which confers a significantly longer plasma half-life compared to traditional benzimidazole-based PPIs. This technical guide provides an in-depth review of this compound's mechanism of action as a selective, irreversible inhibitor of the gastric H+/K+-ATPase. We detail its molecular interactions, comparative efficacy, and the key experimental protocols used to characterize its pharmacodynamic and pharmacokinetic profiles. Quantitative data are presented to offer a clear comparison with other PPIs, and essential signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its role in acid suppression.

Introduction